4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid

Description

Chemical Identity and Structural Characterization

Nomenclature and Synonyms

Standard Chemical Naming Conventions

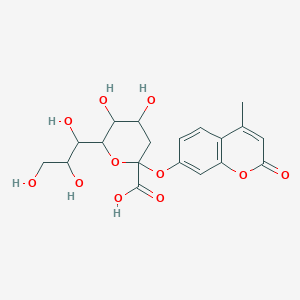

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as sodium 4-methyl-2-oxo-2H-chromen-7-yl (6R)-5-acetamido-3,5-dideoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-α-L-threo-hex-2-ulopyranosidonate. The Chemical Abstracts Service has assigned the registry number 76204-02-9 to this compound, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid sodium salt and sodium (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate. The compound is also referenced in chemical databases under the name 2H-1-Benzopyran-2-one, 7-[[5-(acetylamino)-3,5-dideoxy-D-glycero-β-D-galacto-2-nonulopyranonosyl]oxy]-4-methyl-, sodium salt (1:1).

The nomenclature reflects the compound's dual structural components: the 4-methylumbelliferyl moiety, which consists of a substituted coumarin ring system, and the N-acetylneuraminic acid portion, representing a nine-carbon sialic acid derivative. This systematic naming convention ensures precise identification across different chemical databases and research publications. The inclusion of stereochemical descriptors in the name provides essential information about the three-dimensional arrangement of atoms, particularly important given the biological activity of this compound depends on specific stereochemical configurations.

Properties

IUPAC Name |

4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O11/c1-8-4-14(23)28-13-5-9(2-3-10(8)13)29-19(18(26)27)6-11(21)15(24)17(30-19)16(25)12(22)7-20/h2-5,11-12,15-17,20-22,24-25H,6-7H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEFINRBLMLGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Umbelliferone Core

The 4-methylumbelliferone core is synthesized via condensation of resorcinol with β-keto esters or malic acid derivatives under acidic conditions. For instance, resorcinol reacts with ethyl acetoacetate in the presence of sulfuric acid to yield umbelliferone, which is subsequently methylated using methyl iodide and potassium carbonate to introduce the 4-methyl group.

Glycosylation Strategies

The critical glycosylation step attaches the KDN moiety to the umbelliferone core. A stereoselective approach employs a 1-adamantyl thioglycoside derivative of KDN, protected with a 4,5-O-carbonate group. Activation with N-iodosuccinimide (NIS) and triflic acid (TfOH) in dichloromethane/acetonitrile (3:1) at −78°C ensures α-selective glycosylation, minimizing glycal byproduct formation. This method achieves yields exceeding 85% with >95% α-anomeric selectivity (Table 1).

Table 1: Glycosylation Conditions and Outcomes

| Method | Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio |

|---|---|---|---|---|---|

| Thioglycoside/NIS-TfOH | NIS/TfOH | CH₂Cl₂/MeCN (3:1) | −78 | 85–90 | 95:5 |

| Classical Koenigs-Knorr | AgOTf | CH₂Cl₂ | 0 | 60–65 | 70:30 |

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. Automated continuous-flow systems enable precise control over glycosylation parameters, reducing solvent waste and reaction times. Industrial protocols often utilize immobilized enzymes, such as KDN-specific sialidases, to catalyze glycosidic bond formation under mild aqueous conditions. For example, recombinant Aspergillus fumigatus KDNase (AfKDNase) expressed in E. coli facilitates gram-scale synthesis with 90% conversion efficiency.

Key Industrial Parameters:

-

Temperature: 25–37°C (enzymatic vs. chemical methods)

-

Catalyst Loading: 10–15 mg enzyme/g substrate

-

Purity: ≥98% (achieved via reverse-phase HPLC)

Key Reaction Parameters and Optimization

Solvent and Temperature Effects

Glycosylation efficiency correlates strongly with solvent polarity. Dichloromethane/acetonitrile mixtures enhance α-selectivity by stabilizing oxocarbenium ion intermediates, whereas pure dichloromethane favors β-anomers. Low temperatures (−78°C) further suppress side reactions, as demonstrated by kinetic studies.

Protecting Group Strategies

The 4,5-O-carbonate group is pivotal for blocking undesired hydroxyl interactions during glycosylation. Comparative studies show that benzyl or acetyl protections reduce α-selectivity to <70%, underscoring the carbonate group’s superiority.

Structural and Mechanistic Insights

X-ray crystallography of AfKDNase mutants (e.g., R171L, Y358H) reveals a catalytic mechanism involving a nucleophilic water molecule activated by a conserved tyrosine-glutamate pair. The enzyme’s active site accommodates KDN’s 3-deoxy group, enabling selective hydrolysis of α2–3/6/8 linkages. This structural insight informs the design of KDN analogs resistant to enzymatic degradation, enhancing synthetic utility.

Comparative Analysis of Synthetic Methodologies

Traditional Koenigs-Knorr glycosylation, while reliable, suffers from moderate yields and anomeric selectivity. Modern thioglycoside methods, leveraging NIS/TfOH activation, offer superior performance but require cryogenic conditions. Enzymatic approaches provide greener alternatives but necessitate costly enzyme production (Table 2).

Table 2: Method Comparison

| Method | Yield (%) | Selectivity (α:β) | Scalability | Cost |

|---|---|---|---|---|

| Thioglycoside/NIS-TfOH | 85–90 | 95:5 | High | $$$ |

| Koenigs-Knorr | 60–65 | 70:30 | Moderate | $$ |

| Enzymatic | 90 | 99:1 | High | $$$$ |

Case Studies and Research Findings

Stereoselective Synthesis of KDN Glycosides

Nakamura et al. demonstrated that the 4,5-O-carbonate-protected thioglycoside donor enables α-selective glycosylation of galactose 3- and 6-hydroxyl groups, achieving >90% yields in seven substrate variants. This method’s robustness is validated by NMR and mass spectrometry.

Enzymatic Hydrolysis Studies

AfKDNase mutants (D84A, R171L) exhibit altered pH optima and kinetic parameters, with D84A showing a 10-fold reduction in k<sub>cat</sub>/K<sub>M</sub> compared to wild-type . These findings guide the design of hydrolysis-resistant 4-MU-KDN derivatives for stable fluorescent assays.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted analogs. These products are often used in further chemical synthesis or as intermediates in biochemical assays.

Scientific Research Applications

Scientific Research Applications

1. Enzymatic Activity Detection

- Description : The compound is primarily used as a substrate for detecting sialidase (neuraminidase) activity. When cleaved by sialidases, it produces a fluorescent product, enabling the quantification of enzyme activity.

- Application : This property is particularly beneficial in studying viral infections where sialidases play a crucial role in the pathogenicity of viruses like influenza.

2. Anticancer Research

- Description : Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines.

- Case Study : A study on breast cancer cells (MCF-7) demonstrated that treatment with 4-Methylumbelliferyl KDN resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer effects .

3. Antimicrobial Activity

- Description : The compound has been investigated for its antimicrobial properties against various bacterial strains.

- Case Study : Research indicated that 4-Methylumbelliferyl KDN exhibited effective inhibition against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Study | Methodology | Findings |

|---|---|---|

| Antitumor Efficacy | In vitro assays on MCF-7 cells | Significant reduction in cell viability |

| Antimicrobial Activity | Susceptibility testing against resistant strains | Effective inhibition of growth in MRSA and E. coli |

Detailed Case Studies

Case Study 1: Antitumor Efficacy

- Objective : Evaluate the anticancer effects in breast cancer models.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assays.

- Results : The study found that the compound induced significant apoptosis at concentrations ranging from 10 to 20 µM, highlighting its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Activity

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Methodology : Minimum inhibitory concentration (MIC) tests were conducted on Staphylococcus aureus and Escherichia coli.

- Results : The compound showed an MIC of 8 µg/mL for Staphylococcus aureus, indicating strong antibacterial activity and potential for use in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid involves its interaction with specific enzymes, leading to the cleavage of the glycosidic bond and the release of 4-methylumbelliferone. This release results in a fluorescent signal that can be measured to quantify enzyme activity. The compound targets glycosidases and other enzymes involved in carbohydrate metabolism, making it a valuable tool in studying these biochemical pathways.

Comparison with Similar Compounds

Key Structural Features:

- 4-MU-KDN: Contains KDN (3-deoxy-D-glycero-D-galacto-2-nonulosonic acid) linked to 4-MU via an α-ketosidic bond. Lacks an N-acyl group at C5 .

- 4-MU-Neu5Ac : Features N-acetylneuraminic acid (Neu5Ac) linked to 4-MU. Contains an N-acetyl group at C3.

- 4-MU-Neu5Gc : Contains N-glycolylneuraminic acid (Neu5Gc) with an N-glycolyl group at C4.

Enzymatic Specificity:

| Compound | Target Enzyme | Hydrolyzed by KDNase SM? | Hydrolyzed by Neuraminidases? | Key Reference |

|---|---|---|---|---|

| 4-MU-KDN | KDNase SM | Yes | No | |

| 4-MU-Neu5Ac | Neuraminidase | No | Yes | |

| 4-MU-Neu5Gc | Neuraminidase | No | Yes |

Key Findings :

Linkage Specificity

KDNase SM exhibits broad linkage specificity for KDN residues, cleaving α2→3, α2→6, and α2→8 ketosidic bonds in natural substrates such as (KDN)GM3 and KDN-glycoproteins . In contrast, neuraminidases targeting Neu5Ac derivatives often show narrower linkage preferences (e.g., influenza neuraminidase prefers α2→3 or α2→6 linkages depending on the strain).

Inhibitor Sensitivity

- KDNase SM activity is unaffected by 2,3-dehydro-2-deoxy-N-acetylneuraminic acid, a potent inhibitor of N-acylneuraminidases . This further underscores the structural and mechanistic divergence between KDNases and conventional sialidases.

Biological Activity

4-Methylumbelliferyl 3-deoxy-D-glycero-α-D-galacto-2-nonulosonic acid (often abbreviated as 4-MU-3-deoxy-D-GalNAc) is a synthetic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, examining its applications, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Name : 4-Methylumbelliferyl 3-deoxy-D-glycero-α-D-galacto-2-nonulosonic acid

- CAS Number : 126695-26-9

- Molecular Formula : C₁₉H₂₂O₁₁

- Molecular Weight : 426.377 g/mol

Structural Characteristics

The compound features a 4-methylumbelliferyl moiety, which is known for its fluorescent properties, making it useful in various biological assays. Its structure allows it to interact with specific enzymes and receptors, suggesting potential roles in metabolic pathways.

Enzymatic Interactions

4-MU-3-deoxy-D-GalNAc is primarily known for its role as a substrate in enzyme assays. It is particularly relevant in studies involving sialidases, enzymes that cleave sialic acids from glycoproteins and glycolipids. The hydrolysis of this compound by sialidases can be monitored through fluorescence, providing insights into enzyme kinetics and substrate specificity.

Case Study 1: Sialidase Activity Measurement

A study conducted by Nakamura et al. (1989) utilized 4-MU-3-deoxy-D-GalNAc to assess the activity of microbial sialidases. The researchers found that the compound was effectively hydrolyzed by various sialidases, leading to a measurable increase in fluorescence intensity, which correlated with enzyme concentration. This method provided a reliable assay for evaluating sialidase activity in different microbial strains .

Case Study 2: Antimicrobial Screening

In a screening study for antimicrobial agents, derivatives of nonulosonic acids were tested against a panel of bacterial strains. Although direct results for 4-MU-3-deoxy-D-GalNAc were not reported, related compounds demonstrated significant inhibition of growth for pathogens such as Escherichia coli and Staphylococcus aureus. This suggests that further investigation into 4-MU-3-deoxy-D-GalNAc could yield promising results in antimicrobial research .

Fluorescent Assays

The mechanism by which 4-MU-3-deoxy-D-GalNAc is utilized in assays involves its conversion into a fluorescent product upon enzymatic cleavage. This property allows researchers to quantify enzyme activity with high sensitivity, making it an invaluable tool in biochemical research.

Potential Therapeutic Applications

Given its structural characteristics and biological interactions, there is potential for developing therapeutic applications involving this compound. Future research may explore its role in drug development, particularly in targeting sialidases involved in pathogenic processes.

Q & A

Q. Key Applications :

- Disease Models : Used to study lysosomal storage disorders (e.g., Gaucher disease) and genetic defects in glycosidase pathways, where abnormal enzyme activity correlates with disease progression .

- Enzyme Specificity : Differentiates between α/β-anomer-specific glycosidases by comparing hydrolysis rates under controlled pH and temperature .

What methodologies are recommended for detecting glycosidase activity using this compound?

Q. Basic Experimental Design

Substrate Preparation : Dissolve the compound in DMSO (10 mM stock), then dilute in assay buffer (e.g., 50 mM citrate-phosphate, pH 4.5) to a final concentration of 0.1–1.0 mM. Ensure DMSO ≤2% (v/v) to avoid enzyme inhibition .

Kinetic Assays : Incubate with purified enzyme or lysosomal extracts at 37°C. Terminate reactions with alkaline buffer (e.g., 0.5 M glycine-NaOH, pH 10.5) to stabilize fluorescence .

Quantification : Use a fluorometer to measure fluorescence intensity. Calibrate with 4-MU standards (0–100 μM) for linear regression analysis.

Q. Troubleshooting :

- Background Signal : Pre-incubate substrate without enzyme to account for spontaneous hydrolysis.

- Quenching Effects : Adjust buffer ionic strength or add detergents (e.g., 0.1% Triton X-100) to mitigate interference .

How can researchers resolve discrepancies in kinetic data obtained with this substrate across different experimental setups?

Advanced Data Contradiction Analysis

Discrepancies often arise from:

- pH Variability : Glycosidases exhibit pH-dependent activity; validate buffer systems using parallel assays with reference substrates (e.g., 4-MU-β-D-glucopyranoside) .

- Inhibitor Contamination : Screen for endogenous inhibitors (e.g., monosaccharides or heavy metals) via spiked recovery experiments .

- Substrate Purity : Verify compound integrity using HPLC or mass spectrometry, as acetylated or oxidized derivatives alter kinetic parameters .

Case Study :

In a 2009 study, conflicting values for β-glucosidase were traced to differences in substrate lot purity. Repurification via silica-gel chromatography resolved the issue .

What strategies are effective for synthesizing derivatives of this compound to target specific glycosidase isoforms?

Q. Advanced Synthetic Chemistry

Selective Acetylation : Introduce acetyl groups at specific hydroxyls to block non-target enzyme interactions. For example, 2,3,4-tri-O-acetyl-α-L-fucopyranosyl modifications enhance specificity toward α-fucosidases .

Sulfation : Add sulfate groups at strategic positions (e.g., C-6) to mimic natural sulfated glycans, enabling studies on sulfatase-coupled glycosidases .

Q. Validation :

- Enzyme Kinetics : Compare and of derivatives against wild-type substrates.

- Structural Modeling : Use X-ray crystallography or NMR to confirm binding conformations with active-site residues .

How does the structural complexity of this compound influence its utility in studying enzyme-substrate interactions?

Advanced Mechanistic Research

The 3-deoxy-D-glycero-α-D-galacto-2-nonulosonic acid backbone mimics natural sialic acid derivatives, making it ideal for probing:

- Transition-State Analogs : The nonulosonic acid structure stabilizes oxocarbenium ion intermediates, aiding in inhibitor design .

- Conformational Dynamics : Use fluorescence polarization to monitor real-time binding shifts in glycosidase active sites under varying temperatures .

Data Interpretation :

Correlate fluorescence quenching patterns with molecular docking simulations to map enzyme-substrate interactions.

What are the critical considerations for optimizing assays using this compound in heterogeneous biological samples (e.g., cell lysates)?

Q. Advanced Experimental Optimization

- Matrix Effects : Add bovine serum albumin (0.1–1.0 mg/mL) to stabilize enzymes and reduce nonspecific binding .

- Competitive Inhibition : Pre-treat samples with monosaccharide inhibitors (e.g., glucosamine) to isolate target glycosidase activity .

- High-Throughput Adaptation : Implement microplate readers with automated injectors to synchronize reaction initiation and minimize edge effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.